10-iodo-2-(4-methylphenyl)-1H-phenanthro[9,10-d]imidazole
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Overview
Description
10-iodo-2-(4-methylphenyl)-1H-phenanthro[9,10-d]imidazole is a heterocyclic compound that belongs to the class of imidazole derivatives. These compounds are known for their diverse applications in various fields, including pharmaceuticals, agrochemicals, and materials science. The unique structure of this compound makes it a valuable compound for research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 10-iodo-2-(4-methylphenyl)-1H-phenanthro[9,10-d]imidazole typically involves the cyclization of amido-nitriles. One common method is the nickel-catalyzed addition to nitrile, followed by proto-demetallation, tautomerization, and dehydrative cyclization . The reaction conditions are mild, allowing for the inclusion of various functional groups, including aryl halides and aromatic heterocycles .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general principles of large-scale synthesis of imidazole derivatives involve optimizing reaction conditions to achieve high yields and purity. This often includes the use of efficient catalysts and solvents that can be easily recovered and reused .
Chemical Reactions Analysis
Types of Reactions
10-iodo-2-(4-methylphenyl)-1H-phenanthro[9,10-d]imidazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as tert-butylhydroperoxide (TBHP).
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride.
Substitution: The iodine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: tert-butylhydroperoxide (TBHP) in the presence of a catalyst.
Reduction: Sodium borohydride in an appropriate solvent.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of imidazole N-oxides.
Reduction: Formation of reduced imidazole derivatives.
Substitution: Formation of substituted imidazole derivatives with various functional groups.
Scientific Research Applications
10-iodo-2-(4-methylphenyl)-1H-phenanthro[9,10-d]imidazole has several scientific research applications:
Mechanism of Action
The mechanism of action of 10-iodo-2-(4-methylphenyl)-1H-phenanthro[9,10-d]imidazole involves its interaction with molecular targets and pathways. The compound can act as a ligand, binding to specific receptors or enzymes and modulating their activity. The exact molecular targets and pathways depend on the specific application and the functional groups present on the compound .
Comparison with Similar Compounds
Similar Compounds
2-(4-methylphenyl)-1H-phenanthro[9,10-d]imidazole: Lacks the iodine substituent, which may affect its reactivity and applications.
10-bromo-2-(4-methylphenyl)-1H-phenanthro[9,10-d]imidazole: Similar structure but with a bromine atom instead of iodine, leading to different reactivity and properties.
Uniqueness
10-iodo-2-(4-methylphenyl)-1H-phenanthro[9,10-d]imidazole is unique due to the presence of the iodine atom, which can participate in various substitution reactions and enhance the compound’s reactivity. This makes it a valuable intermediate for the synthesis of more complex molecules and materials .
Properties
Molecular Formula |
C22H15IN2 |
---|---|
Molecular Weight |
434.3 g/mol |
IUPAC Name |
5-iodo-2-(4-methylphenyl)-1H-phenanthro[9,10-d]imidazole |
InChI |
InChI=1S/C22H15IN2/c1-13-6-8-14(9-7-13)22-24-20-18-5-3-2-4-16(18)17-11-10-15(23)12-19(17)21(20)25-22/h2-12H,1H3,(H,24,25) |
InChI Key |
NVNKIIBPUXTFNA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NC3=C(N2)C4=CC=CC=C4C5=C3C=C(C=C5)I |
Origin of Product |
United States |
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